molecular formula C18H19F3N4O B5548878 2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5548878
M. Wt: 364.4 g/mol
InChI Key: NPLJUOZEAUITGO-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds that have been extensively studied for their biological and chemical properties, particularly in the context of medicinal chemistry. Research has focused on the synthesis, molecular structure analysis, chemical reactions, and properties of such compounds to explore their potential applications.

Synthesis Analysis

Synthesis of compounds within this category often involves multi-step chemical reactions, including the insertion of a piperazine unit to enhance aqueous solubility and oral absorption. For example, Shibuya et al. (2018) discussed the discovery of a clinical candidate compound where the piperazine unit played a critical role in improving the compound's pharmacological profile (Shibuya et al., 2018).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. For instance, studies have elucidated the crystal structure of similar compounds, providing insights into their molecular conformations and interactions (Geng et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic substitutions and electrophilic additions, among others. The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule. Research by Carceller et al. (1993) on related compounds provides examples of chemical modifications that enhance biological activity (Carceller et al., 1993).

Scientific Research Applications

  • Alzheimer's Disease Research :

    • A study by Umar et al. (2019) highlights the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds demonstrated significant potential in inhibiting acetylcholinesterase activity and β-amyloid aggregation, important factors in Alzheimer's disease pathology (Umar et al., 2019).
  • Cardiovascular and Neurological Applications :

    • Research by Catto et al. (1987) developed new 1-(2-pyridinyl)piperazine derivatives that showed significant activity as inhibitors of passive cutaneous anaphylaxis, histamine-induced bronchospasm, and mast cell degranulation. These findings suggest potential applications in treating conditions related to cardiovascular and neurological disorders (Catto et al., 1987).
  • Antimicrobial Research :

    • Patel and Agravat (2007) investigated the synthesis and microbial activities of novel pyridine derivatives. Their findings highlighted the potential of these compounds, including 2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide derivatives, in developing new antimicrobial agents (Patel & Agravat, 2007).
  • Cancer Research :

    • A study by Hamama et al. (2013) focused on the synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, which included derivatives of the mentioned compound. These derivatives exhibited promising antitumor and antioxidant activities, suggesting potential applications in cancer therapy (Hamama et al., 2013).
  • Platelet Aggregation Inhibition :

    • Research by Parlow et al. (2010) discovered piperazinyl glutamate pyridine derivatives as potent P2Y12 antagonists, which are crucial in the inhibition of platelet aggregation. This research indicates the potential use of these derivatives in preventing thrombotic events (Parlow et al., 2010).

Future Directions

It is expected that many novel applications of TFMP derivatives, such as this compound, will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries, and many candidates are undergoing clinical trials .

properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c19-18(20,21)14-4-3-5-15(12-14)23-17(26)13-24-8-10-25(11-9-24)16-6-1-2-7-22-16/h1-7,12H,8-11,13H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLJUOZEAUITGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide

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